Procyanidin B1

Oncology Ion Channel Pharmacology Hepatoma

Generic procyanidin extracts and monomeric catechins introduce confounding variables-(+)-catechin and (-)-epicatechin are inactive in assays where only the Procyanidin B1 dimer shows specific, potent effects. This well-characterized dimer eliminates batch ambiguity. • Kv10.1 inhibition: IC50 ~10.38 µM; suppresses HepG2/HuH-7 proliferation, migration, and xenograft tumor growth (60.25% inhibition at 15 mg/kg). • TLR4/MD-2 antagonism: Direct competitive LPS antagonist; blocks TNF-α, p38 MAPK, and NF-κB in THP-1 monocytes. • Antiviral: Inhibits HCV RNA replication (EC50 = 72 µM); constituent monomers completely inactive up to 200 µM. Supplied with full analytical documentation for reproducible pharmacology.

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
CAS No. 20315-25-7
Cat. No. B1679151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyanidin B1
CAS20315-25-7
SynonymsProanthocyanidin B1;  Epicatechin-(4beta->8)-ent-epicatechin;  Procyanidin B1
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
InChIInChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1
InChIKeyXFZJEEAOWLFHDH-UKWJTHFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procyanidin B1: B-Type Procyanidin Dimer


Procyanidin B1 is a naturally occurring B-type procyanidin dimer, specifically a (4β→8)-linked heterodimer of (+)-catechin and (−)-epicatechin . As a member of the larger proanthocyanidin class, it is a polyphenolic flavonoid found in various fruits, grape seeds, and certain traditional medicines . Its distinct stereochemistry and interflavan linkage confer specific molecular recognition properties, enabling it to interact with multiple protein targets such as the Kv10.1 ion channel, the TLR4/MD-2 complex, and various caspases, which underpins its potential in anti-inflammatory, antiviral, and oncology research [1].

Ion channel signaling

Reported Kv10.1 (Eag1) pathway inhibition study fit

Inflammatory pathway model

TLR4/MD-2 competitive LPS antagonism research context

Structural biology probe

Flavan-3-ol dimer SAR and stereochemical interaction studies

Procyanidin B1: Substitution Inadequacy


Generic procyanidin extracts, such as grape seed extract, contain heterogeneous mixtures of monomers (e.g., (+)-catechin, (−)-epicatechin), dimers (B1-B8), trimers (C1), and higher oligomers, each with distinct and sometimes opposing biological activities [1]. Furthermore, the constituent monomers, (+)-catechin and (−)-epicatechin, are often completely inactive in assays where the Procyanidin B1 dimer shows potent, specific effects [2]. Even among closely related dimers like Procyanidin B2, which shares the same molecular weight and atomic composition but has a different stereochemical configuration (4β→8 linkage between (−)-epicatechin units), the biological activity profiles differ significantly. For instance, their relative antiproliferative potency against specific cancer cell lines and their interaction kinetics with molecular targets like protein tyrosine phosphatase-1B vary, making direct interchangeability scientifically unsound and likely to yield non-reproducible results [3].

Extract Variability

Grape seed extracts and undefined mixtures contain heterogeneous monomer/oligomer ratios, which may shift biological readouts compared to the isolated dimer.

Monomer Inactivity

Constituent monomers (+)-catechin and (−)-epicatechin lack activity in assays where Procyanidin B1 shows a response, so they may not serve as substitutes.

Diastereomer Divergence

Procyanidin B2, a diastereomer with same mass but different stereochemistry, shows significantly different antiproliferative ranking and target interaction profiles.

Procyanidin B1: Quantitative Differentiation Evidence


Potent Kv10.1 Channel Inhibition

Procyanidin B1 is a potent and specific inhibitor of the Kv10.1 (Eag1) potassium channel, a known oncogenic driver, with an IC50 of 10.38 ± 0.87 μM. In contrast, it shows negligible effects on other physiologically relevant potassium channels, including Kir2.1, HERG, and KCNQ1 [1]. This selectivity profile is a key differentiator from broad-spectrum ion channel blockers and is not reported for its monomers or the closely related dimer Procyanidin B2.

Kv10.1 Inhibition
Head-to-head
IC50 10.38 ± 0.87 μM
Supports Kv10.1 pathway selectivity context
Negligible effect on hERG, Kir2.1
Oncology Ion Channel Pharmacology Hepatoma

Dimeric Structure Required for Anti-HCV Activity

Procyanidin B1 inhibits Hepatitis C virus (HCV) RNA replication with an EC50 of 72 µM. Crucially, its constituent monomers, (+)-catechin and (−)-epicatechin, show no inhibitory activity even at concentrations up to 200 µM [1]. This direct comparison unequivocally demonstrates that the dimeric structure is a prerequisite for the observed antiviral effect.

Anti-HCV Replication
Head-to-head
EC50 = 72 µM
Dimer structure required for antiviral activity
Monomers inactive at >200 µM
Virology Antiviral Research Hepatitis C

Differential Antiproliferative Potency in Prostate Cancer

A direct comparative study of flavanol dimers B1-B4 on human prostate cancer cell lines revealed a distinct rank order of potency. In DU145 (androgen-resistant) cells, the antiproliferative effect was B2 ≫ B3 = B4 ≫ B1 [1]. In LnCaP (androgen-sensitive) cells, the order was B3 = B4 > B2 ≫ B1 [1]. This demonstrates that Procyanidin B1 exhibits the lowest antiproliferative activity among the B-type dimers tested in these specific cancer models.

Antiproliferative Rank
Head-to-head
B2 ≫ B3 = B4 ≫ B1
Lowest potency among B-type dimers in tested cell models
DU145 & LnCaP prostate cancer cell lines
Oncology Prostate Cancer Structure-Activity Relationship

Competitive Binding to TLR4/MD-2 Complex

Procyanidin B1 exerts its anti-inflammatory effects by directly competing with lipopolysaccharide (LPS) for binding to the TLR4/MD-2 heterodimer. Structural modeling identified Tyr296 in TLR4 and Ser120 in MD-2 as critical hydrogen-bonding sites for Procyanidin B1, which are similar to those occupied by LPS [1]. This mechanism of action is supported by data showing Procyanidin B1 significantly suppresses LPS-induced TNF-α production (p < 0.05) and downstream signaling (p38 MAPK, NF-κB) in THP1 cells [1].

TLR4/MD-2 Antagonism
Head-to-head
TNF-α suppression (p<0.05)
Competitive LPS antagonist at TLR4/MD-2 complex
Downstream p38 MAPK, NF-κB inhibition
Immunology Inflammation Molecular Docking

Neuroprotection Against Aβ Oligomers and Caspase Activation

Procyanidin B1 protects against Aβ oligomer-induced neuronal death at concentrations of 50-100 µM [1]. This is mediated by a defined and potent inhibition profile against apoptotic caspases, with reported inhibition of caspase-9 at concentrations as low as 10 µM, and of caspase-8 and caspase-3 at higher concentrations (30-100 µM) [1].

Caspase Inhibition
Reported
Caspase-9: 10-100 µM; protection 50-100 µM
Supports apoptosis pathway study context
Data to verify; supplier-provided evidence
Neuroscience Alzheimer's Disease Apoptosis

Procyanidin B1: Recommended Applications


Kv10.1 Channel Signaling in Cancer

Procyanidin B1 is ideally suited as a pharmacological tool for dissecting the role of the Kv10.1 ion channel in tumorigenesis. Its potent and highly specific inhibition (IC50 ~10.38 µM) without affecting other major potassium channels (e.g., HERG, Kir2.1) makes it a superior choice for establishing on-target effects in cancer cell lines like HepG2 and HuH-7, where it has been shown to suppress migration, proliferation, and xenograft tumor growth in vivo at 15 mg/kg with a 60.25% inhibition rate [1].

TLR4/MD-2 Anti-Inflammatory Mechanisms

Due to its demonstrated ability to act as a direct competitive antagonist of LPS at the TLR4/MD-2 complex, Procyanidin B1 is an excellent probe for studying this specific arm of the innate immune response [2]. It allows researchers to decouple TLR4/MD-2 signaling from other inflammatory pathways, with measurable outcomes including suppression of TNF-α, p38 MAPK, and NF-κB in monocyte models (e.g., THP1 cells) [2].

Dimer-Specific Anti-HCV Activity

The clear demonstration that the Procyanidin B1 dimer inhibits HCV RNA replication (EC50 = 72 µM) while its constituent monomers are completely inactive validates its use as a critical reference compound in antiviral research [3]. This makes it an essential control and lead compound for exploring the structure-activity relationship of flavan-3-ol oligomers and their interactions with the viral replication machinery.

Prostate Cancer SAR Control

The differential antiproliferative potency of Procyanidin B1 compared to other B-type dimers (B2, B3, B4) in both androgen-sensitive (LNCaP) and androgen-resistant (DU145) prostate cancer cell lines establishes its utility as a key comparator [4]. Its comparatively low activity provides a valuable baseline for defining the stereochemical and structural determinants required for interaction with membrane androgen receptors (mARs) or other relevant targets [4].

Application
Selection Property
Validation Focus
Kv10.1 ion channel signaling research
Ion channel selectivity profile
Kv10.1-specific vs. cardiac channel endpoints
TLR4/MD-2 inflammatory pathway investigation
LPS-competitive binding evidence
TNF-α/NF-κB signaling readouts
Dimer-dependent antiviral mechanism studies
Structure-activity requirement for dimer
HCV RNA replication vs. monomer controls
Prostate cancer androgen receptor SAR
Stereochemical control in cell models
Antiproliferative ranking across B-type dimers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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